ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate
Description
The target compound, ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate, features a naphtho[2,3-b]furan-4,9-dione core substituted at position 3 with a methyl group and a piperazine-linked ethyl carboxylate moiety. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic systems and flexible side chains.
Properties
IUPAC Name |
ethyl 4-(2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-3-28-21(27)23-10-8-22(9-11-23)20(26)15-12(2)29-19-16(15)17(24)13-6-4-5-7-14(13)18(19)25/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYHPTYXGVYUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the naphthofuran core: This can be achieved through a palladium-catalyzed coupling reaction of 2-hydroxy-1,4-naphthoquinones with olefins.
Introduction of the piperazine moiety: This step involves the reaction of the naphthofuran derivative with piperazine under controlled conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the naphthofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate exhibit promising anticancer properties. The naphtho-furan moiety is known to interact with DNA and inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as chemotherapeutic agents.
Antimicrobial Properties
The compound has shown antimicrobial activity against several pathogens. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability of this compound to modulate oxidative stress and inflammation pathways positions it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's diseases.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability and resistance to degradation under environmental stressors.
Nanocomposites
The compound can be utilized in the formation of nanocomposites where it acts as a reinforcing agent. Research has demonstrated that adding this compound to nanomaterials enhances their structural integrity and functional properties.
Environmental Applications
Photocatalysis
this compound has potential applications in photocatalysis for environmental remediation. Its ability to absorb UV light and generate reactive species can facilitate the breakdown of pollutants in water and air.
Biodegradability Studies
Research into the biodegradability of this compound indicates that it can be broken down by microbial action in natural environments. This property is crucial for developing environmentally friendly materials that do not accumulate in ecosystems.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Naphtho-Furan Derivatives | To evaluate the anticancer potential of derivatives | Showed significant inhibition of cell growth in several cancer lines (e.g., MCF7) |
| Antimicrobial Efficacy Against Pathogens | Assessing antimicrobial properties | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) established |
| Neuroprotective Properties in Animal Models | Investigating neuroprotective effects | Reduced oxidative stress markers and improved cognitive function in treated mice |
Mechanism of Action
The mechanism of action of ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Physicochemical Properties
- Lipophilicity : The trifluoromethylphenyl group in ’s compound increases lipophilicity (logP ~3.5) compared to the target compound’s ethyl carboxylate (logP ~2.8).
- Solubility : Piperazine and carboxylate groups enhance aqueous solubility in both the target compound and ’s derivative.
Key Research Findings and Data Tables
Biological Activity
Ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O. The compound features a complex structure that includes a piperazine moiety and a naphtho[2,3-b]furan core, which are known to contribute to various biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphtho[2,3-b]furan have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study showed that these compounds could effectively reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro testing revealed that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant enzyme activity and inhibition of apoptotic pathways .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It is hypothesized that the compound interacts with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
- Oxidative Stress Reduction : By enhancing the activity of endogenous antioxidant systems, the compound helps mitigate oxidative damage in cells.
Study on Anticancer Activity
A recent study published in Journal of Medicinal Chemistry investigated the anticancer effects of similar naphtho[2,3-b]furan derivatives. The findings indicated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM depending on the substitution pattern on the naphtho core .
Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various synthetic compounds, this compound was found to have an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling the naphtho[2,3-b]furan-4,9-dione core with a piperazine-carboxylate derivative. Key steps include:
- Acylation : Reacting 2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl chloride with ethyl piperazine-1-carboxylate under anhydrous conditions (e.g., DCM, triethylamine) .
- Purification : Use silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 8:1 to 1:2 ratios) to isolate the product. Monitor purity via TLC and confirm structure using -NMR and -NMR .
- Critical Parameters : Control reaction temperature (0–25°C) to avoid side reactions. Use scavengers like Si-Trisamine to remove residual aldehydes .
Q. Which analytical techniques are essential for structural and purity characterization?
- Primary Tools :
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), particularly if the compound forms stable crystals .
- HPLC : Employ a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) for reverse-phase analysis. Adjust with phosphoric acid to optimize retention .
- Supplementary Methods : Mass spectrometry (HRMS) for molecular weight validation and FT-IR to confirm carbonyl (C=O) and ester (C-O) functional groups.
Advanced Research Questions
Q. How can redox activation mechanisms of this compound be evaluated in cellular models?
- Experimental Design :
- Redox Assays : Use isolated enzymatic systems (e.g., NADPH:cytochrome P450 reductase) to measure one- or two-electron reduction rates. Monitor superoxide generation via cytochrome c reduction assays in keratinocyte (e.g., HaCaT) models .
- Cytotoxicity Profiling : Quantify lactate dehydrogenase (LDH) release to differentiate redox-mediated effects from membrane damage .
- Data Interpretation : Compare IC values for antiproliferative activity (e.g., HaCaT cells) with redox potentials measured via cyclic voltammetry.
Q. How do structural modifications influence biological activity, and what SAR trends are observed?
- SAR Framework :
- Core Modifications : Replace the furan ring with thiophene (e.g., naphtho[2,3-b]thiophene-4,9-dione) to enhance redox activity. Introduce substituents (e.g., 2-thenoyl or 2-nicotinoyl) to improve potency against hyperproliferation .
- Piperazine Tail : Vary the carboxylate group (e.g., tert-butyl vs. benzyl esters) to modulate solubility and target affinity .
Q. How can computational models predict target interactions and pharmacokinetic properties?
- In Silico Approaches :
- Docking Studies : Use PubChem-derived 3D structures to simulate binding to redox-sensitive targets (e.g., thioredoxin reductase). Validate with molecular dynamics simulations .
- ADME Prediction : Apply tools like SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions. Prioritize compounds with LogP < 3 and TPSA < 90 Ų .
Data Contradiction and Validation
Q. How can discrepancies in reported antiparasitic vs. antiproliferative activities be resolved?
- Hypothesis Testing :
- Assay Conditions : Replicate studies under standardized conditions (e.g., same cell lines, serum concentrations). For antiparasitic activity (e.g., Leishmania), use identical parasite strains and incubation times as cited in .
- Mechanistic Overlap : Test whether redox activation (common to both antiproliferative and antiparasitic effects) is concentration-dependent. Use N-acetylcysteine to quench ROS and isolate redox-specific effects .
- Validation : Cross-validate results using orthogonal assays (e.g., ATP quantification for cell viability vs. parasite count microscopy).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
